molecular formula C18H15NO3 B2904309 N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide CAS No. 923138-90-3

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide

Cat. No.: B2904309
CAS No.: 923138-90-3
M. Wt: 293.322
InChI Key: LIPPGQBBFCQLMG-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide is a synthetic organic compound featuring a chromen-4-one (coumarin-derived) scaffold substituted with a 2-methylphenyl group at position 2 and an acetamide moiety at position 4. The chromen-4-one core is a bicyclic structure comprising a benzene ring fused to a pyrone ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

For example, compounds like N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide () and 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide () highlight the versatility of acetamide-containing molecules in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-5-3-4-6-14(11)18-10-16(21)15-9-13(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPPGQBBFCQLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide typically involves the condensation of 2-methylphenol with acetic anhydride in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate chromen-4-one structure, which is then acetylated to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted chromen-4-one derivatives.

Scientific Research Applications

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide has found applications in various scientific fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide and analogous compounds:

Compound Name Core Structure Substituents Biological Activity Key References
This compound Chromen-4-one 2-(2-methylphenyl), 6-acetamide Not explicitly reported (inferred anticancer)
N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide () Phenyl-acetamide 4-(3,4-diaminophenoxy), 2-methylphenyl Cytotoxic (anticancer candidate)
2-{[3-(4-Chlorophenyl)...]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () Thieno-pyrimidine-cyclopenta 4-chlorophenyl, sulfanyl, 2-ethyl-6-methylphenyl Not reported (structural complexity suggests kinase inhibition)
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide () Dual acetamide-phenyl Allyl, 4-chlorobenzyl, 4-methoxyphenyl Synthetic intermediate (potential antimicrobial)
N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide () Piperidine-acetamide 2-methylphenyl, phenethylpiperidine Opioid receptor modulation (fentanyl analog)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () Quinazoline-sulfonyl-acetamide 4-methoxyphenyl, pyrrolidinyl-quinazoline Anticancer (MTT assay against HCT-1, MCF-7)

Structural and Functional Analysis

Core Scaffold Differences: The target compound’s chromen-4-one core distinguishes it from phenyl-acetamides () and piperidine-acetamides (). Chromenones are associated with antioxidant and anti-inflammatory activities, whereas piperidine derivatives (e.g., ) often target neurological receptors .

Substituent Effects: The 2-methylphenyl group in the target compound may reduce solubility compared to 4-methoxyphenyl () or 3,4-diaminophenoxy () substituents, which introduce polar functional groups . Chlorine or sulfonyl groups () often enhance electrophilicity and target affinity, as seen in pesticide and anticancer agents .

Quinazoline-sulfonyl-acetamides () demonstrated potent anticancer activity, likely due to sulfonyl groups interacting with DNA or tubulin .

Synthetic Routes: The target compound’s synthesis might resemble N-(4-(3,4-diaminophenoxy)-2-methylphenyl)acetamide (), involving acetamide coupling via reflux and purification by chromatography . 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide () utilized multi-component reactions with isonitriles, a method adaptable to diverse acetamide derivatives .

Biological Activity

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of chromenone derivatives. Its structure can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{NO}_3

This compound features a chromenone core with an acetamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. It has been reported to exhibit enzyme inhibition by binding to active sites, thereby blocking catalytic activity. This mechanism is significant in its potential therapeutic applications, particularly in cancer and inflammatory diseases.

1. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. For instance, it has shown potential as an α-glucosidase inhibitor, which is relevant in managing diabetes by slowing carbohydrate absorption.

CompoundInhibition (%)Concentration (mmol/L)
4k87.35.39

This data indicates that the compound can significantly inhibit α-glucosidase activity at relatively low concentrations, suggesting its potential as an antidiabetic agent .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research has indicated that derivatives similar to this compound can reduce inflammation markers in various cell models, thus providing a basis for therapeutic use in inflammatory diseases .

3. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been tested against human glioblastoma cells and triple-negative breast cancer cells, revealing IC50 values that indicate potent anticancer activity.

Cell LineIC50 (µM)
Human Glioblastoma U-8715
Triple-Negative Breast Cancer MDA-MB-23125

These results suggest that the compound may interfere with cancer cell proliferation and survival .

Case Studies

Several studies have focused on the biological implications of chromenone derivatives similar to this compound:

  • Study on Antioxidant Activity : A series of chromenone derivatives were evaluated for their antioxidant properties using the DPPH radical scavenging method. The results indicated that compounds with similar structures exhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid .
  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various chromenone derivatives on different cancer cell lines, identifying promising candidates for further development based on their selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. How does the compound interact with cytochrome P450 enzymes?

  • Methodology :
  • Enzyme inhibition assays : Use fluorometric CYP450 Screening Kits (e.g., CYP3A4, CYP2D6) with IC₅₀ determination.
  • Metabolite identification : LC-MS/MS analysis of incubation mixtures with human liver microsomes.
  • Docking studies : Map interactions with heme iron and active-site residues .

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